

A Comprehensive Technical Guide to the History and Discovery of Hexabutyldistannane

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Compound of Interest

Compound Name: Hexabutyldistannane

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Abstract

Hexabutyldistannane, a pivotal organotin compound, has played a significant role in the advancement of organic synthesis. This document provides an in-depth exploration of its history, from the foundational work in organotin chemistry to its specific discovery and synthesis. It details the experimental protocols for its preparation, presents key quantitative data, and illustrates a general synthetic workflow. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize or study organometallic compounds.

Introduction: The Dawn of Organotin Chemistry

The journey to the discovery of **Hexabutyldistannane** begins with the birth of organotin chemistry in the mid-19th century. The pioneering work of Edward Frankland, an English chemist, laid the groundwork for this new field of study. In 1849, Frankland synthesized the first organotin compound, diethyltin diiodide, opening a new chapter in the exploration of carbon-tin bonds.^{[1][2][3][4]} This seminal discovery paved the way for future investigations into the synthesis and reactivity of a vast array of organotin compounds. Another notable figure in the early history of organometallic chemistry was the German chemist Carl Jacob Löwig, who, in 1853, was the first to synthesize tetraethyllead. While not directly involved with tin compounds at that time, his work contributed to the growing understanding of metal-carbon bonds.

The Discovery of Hexabutyldistannane: The Contributions of van der Kerk and Luijten

The mid-20th century witnessed a surge of interest in organotin compounds, largely driven by the extensive research of G. J. M. van der Kerk and J. G. A. Luijten at the Institute for Organic Chemistry T.N.O. in Utrecht, Netherlands. Their systematic investigations into the preparation and properties of organotin compounds throughout the 1950s were instrumental in establishing the field's industrial and synthetic utility.

While a single, definitive publication announcing the "discovery" of **Hexabutyldistannane** is not readily apparent, its synthesis emerged from their broader efforts to prepare various trialkyltin compounds. Their 1957 paper, "Investigations on organo-tin compounds. V. The preparation of a number of trialkyl- and triaryltin compounds," published in the Journal of Applied Chemistry, describes methods for synthesizing compounds of the R_3SnX type, which are direct precursors to **Hexabutyldistannane**. Furthermore, their earlier work on the Wurtz reaction for preparing butyltin compounds also alludes to the formation of tin-tin bonded species as byproducts. It is within this body of work that the first synthesis of **Hexabutyldistannane** was implicitly achieved and characterized.

Physicochemical Properties of Hexabutyldistannane

Hexabutyldistannane is a clear, colorless to slightly yellow liquid with a characteristic odor. It is insoluble in water but soluble in many organic solvents. Below is a summary of its key quantitative properties:

Property	Value
Molecular Formula	$C_{24}H_{54}Sn_2$
Molecular Weight	580.11 g/mol
Density	1.148 g/mL at 25 °C
Boiling Point	197-198 °C at 10 mmHg
Flash Point	130 °C
Refractive Index	$n_{20/D}$ 1.512

Spectroscopic Data

The structural elucidation of **Hexabutyldistannane** is confirmed through various spectroscopic techniques.

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **Hexabutyldistannane** are consistent with its symmetrical structure. The proton NMR spectrum exhibits signals corresponding to the different protons of the butyl chains, while the carbon NMR shows four distinct signals for the butyl group carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Hexabutyldistannane** displays characteristic absorption bands corresponding to the vibrational modes of its chemical bonds. The most prominent peaks are associated with the C-H stretching and bending vibrations of the butyl groups. The Sn-C stretching vibrations are typically observed in the lower frequency region of the spectrum. The absence of a strong O-H band confirms the purity of the compound and the absence of hydrolysis products.

Experimental Protocols for the Synthesis of Hexabutyldistannane

Several methods have been developed for the synthesis of **Hexabutyldistannane**. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis via Wurtz-type Coupling of Tributyltin Chloride

This classic method involves the reductive coupling of a trialkyltin halide using an alkali metal.

Materials:

- Tributyltin chloride
- Sodium metal, as a dispersion or freshly cut pieces

- Anhydrous toluene or xylene as the solvent
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet is charged with anhydrous toluene (or xylene).
- Sodium metal is added to the solvent, and the mixture is heated to the melting point of sodium with vigorous stirring to create a fine dispersion. The mixture is then allowed to cool to room temperature.
- A solution of tributyltin chloride in anhydrous toluene is added dropwise to the sodium dispersion with continuous stirring. An exothermic reaction will occur. The rate of addition should be controlled to maintain a gentle reflux.
- After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the reaction goes to completion.
- The mixture is cooled to room temperature, and any unreacted sodium is carefully quenched by the slow addition of ethanol.
- The reaction mixture is filtered to remove the sodium chloride precipitate.
- The solvent is removed from the filtrate under reduced pressure.
- The crude **Hexabutylidistannane** is then purified by vacuum distillation.

Synthesis by Dehydrogenative Coupling of Tributyltin Hydride

This method involves the removal of hydrogen from tributyltin hydride, often facilitated by a catalyst.

Materials:

- Tributyltin hydride

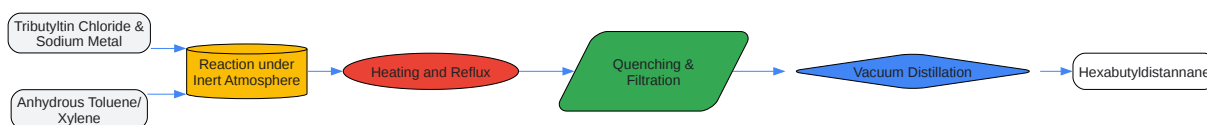
- A suitable catalyst (e.g., a palladium complex)
- An inert solvent (e.g., toluene)

Procedure:

- A solution of tributyltin hydride in an inert solvent is prepared in a reaction vessel under an inert atmosphere.
- A catalytic amount of the chosen dehydrogenative coupling catalyst is added to the solution.
- The reaction mixture is stirred at room temperature or gently heated, depending on the catalyst's activity. The progress of the reaction can be monitored by the evolution of hydrogen gas.
- Once the reaction is complete (i.e., hydrogen evolution ceases), the catalyst is removed by filtration through a pad of celite or silica gel.
- The solvent is removed under reduced pressure to yield the crude **Hexabutyldistannane**.
- Purification is achieved by vacuum distillation.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of **Hexabutyldistannane** via a Wurtz-type coupling reaction.



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A generalized workflow for the synthesis of **Hexabutyldistannane**.

Conclusion

Hexabutyldistannane, a product of the pioneering work in organotin chemistry by figures like Edward Frankland and brought to prominence through the detailed investigations of van der Kerk and Luijten, remains a vital reagent in modern organic synthesis. Its discovery and the development of its synthesis have provided chemists with a powerful tool for the formation of carbon-tin and, subsequently, carbon-carbon bonds. This guide has provided a historical context, detailed experimental procedures, and essential physicochemical data to aid researchers in their understanding and application of this important organometallic compound.

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